5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride is characterized by a pyridine ring substituted with a nitro group and a piperidinylmethoxy group. The presence of these functional groups contributes to its unique chemical properties and reactivity.Scientific Research Applications
Antioxidant and Polymerization Applications : Nitroxyl radicals, closely related to the piperidine structure found in 5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride, have applications as antioxidants, contrast agents, spin probes, radiation protective agents, and mediators in polymerization. These radicals show varied reactivities based on their structure, making them versatile in chemical applications (Kinoshita et al., 2009).
Synthesis of Nitropyrimidines for Antitumor Activity : In the field of medicinal chemistry, derivatives of nitropyrimidines, which share a similar pyridine core as 5-Nitro-2-(3-piperidinylmethoxy)pyridine, have been synthesized for potential antitumor activities. These compounds demonstrate the importance of substituents in the pyridine cycle for biological activities (Grigoryan et al., 2000).
Chemical Reactivity and Synthesis : The chemical reactivity of pyridine derivatives, which are structurally related to 5-Nitro-2-(3-piperidinylmethoxy)pyridine, has been extensively studied. These studies focus on the synthesis of various heterocyclic compounds, demonstrating the compound's versatility and reactivity in organic chemistry (Bush & Babaev, 2003).
Potential in Energetic Materials : A study on pyridine-based energetic materials highlights the potential application of related pyridine structures in developing high-energy materials. This research suggests possible uses of 5-Nitro-2-(3-piperidinylmethoxy)pyridine in advanced material sciences (Ma et al., 2018).
Nitroxides in Disease Treatment : Nitroxides derived from piperidine and pyridine, similar to the structure of 5-Nitro-2-(3-piperidinylmethoxy)pyridine, are used as antioxidants and drugs for various diseases such as cancers, neurodegenerative diseases, and ischemia. This indicates potential biomedical applications (Likhtenshtein, 2020).
Mechanism of Action
The mechanism of action of 5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride is not specified in the search results. Its function may vary depending on the context of its use, such as the type of reaction it’s involved in or the nature of the research application.
Safety and Hazards
Properties
IUPAC Name |
5-nitro-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9;/h3-4,7,9,12H,1-2,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVMYSSMWIBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671515 | |
Record name | 5-Nitro-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-86-1 | |
Record name | Pyridine, 5-nitro-2-(3-piperidinylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185307-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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